Plasma Exposure Advantage Over Diosmin
Flavodic acid (as disodium flavodate) demonstrates dramatically higher systemic exposure than the widely used flavonoid diosmin. Following a single oral 600 mg dose of disodium flavodate, the maximum plasma concentration (Cmax) reaches 17 µg/mL (17,000 ng/mL) with a Tmax of 4-5 hours and an elimination half-life of approximately 30 hours . In contrast, diosmin—even when administered in a micronized formulation at 900 mg—yields a Cmax of its active aglycone diosmetin of only 2.4 ± 1.9 ng/mL (unformulated micronized reference) to 50.3 ± 22.6 ng/mL (enhanced formulation) . This represents a 340-fold to 7,000-fold higher peak plasma concentration for flavodic acid compared to diosmin. Additionally, flavodic acid's 30-hour half-life substantially exceeds that of calcium dobesilate (approximately 5 hours) , enabling less frequent dosing.
| Evidence Dimension | Oral bioavailability – peak plasma concentration (Cmax) |
|---|---|
| Target Compound Data | Cmax = 17 µg/mL (17,000 ng/mL); Tmax = 4-5 h; t1/2 ≈ 30 h (disodium flavodate, 600 mg single oral dose) |
| Comparator Or Baseline | Diosmin (as diosmetin): Cmax = 2.4 ± 1.9 ng/mL (reference micronized, 900 mg) to 50.3 ± 22.6 ng/mL (enhanced formulation, 900 mg); Calcium dobesilate: t1/2 ≈ 5 h |
| Quantified Difference | Flavodic acid Cmax is 340× to 7,000× higher than diosmin; t1/2 is 6× longer than calcium dobesilate |
| Conditions | Human healthy volunteers; flavodic acid data from ANSM-approved product monograph; diosmin data from MDPI cross-over bioavailability study (n=16); calcium dobesilate data from RxReasoner and published pharmacokinetic sources |
Why This Matters
The order-of-magnitude higher plasma exposure of flavodic acid eliminates the need for micronization or specialized formulation technologies required for poorly soluble flavonoids like diosmin, directly impacting manufacturing complexity, cost, and dosing convenience in procurement decisions.
- [1] ANSM. Résumé des Caractéristiques du Produit – INTERCYTON 200 mg, gélule. Section 5.2: Propriétés pharmacocinétiques. Agence Nationale de Sécurité du Médicament et des Produits de Santé, 2013. View Source
- [2] Russo R, Vassallo A, Caggiano R, et al. Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers. Molecules. 2018;23(9):2174. View Source
- [3] RxReasoner. Calcium Dobesilate – Pharmacokinetics: Plasma half-life approximately 5 hours. View Source
